molecular formula C20H18ClN3O3 B2526643 N1-(3-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898419-29-9

N1-(3-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2526643
CAS RN: 898419-29-9
M. Wt: 383.83
InChI Key: XVDMOAYJRIHWJG-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C20H18ClN3O3 and its molecular weight is 383.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on quinoline derivatives, including the synthesis and characterization of various compounds, is a significant area of interest due to their diverse biological activities and applications in medicinal chemistry. For example, the synthesis of quinoxalines and their derivatives has been reported to exhibit unique pharmacological properties. These compounds are synthesized and characterized using various spectroscopic analyses, indicating their potential in creating new pharmacological agents (Hussein, Ismail, & El-Adly, 2016).

Pharmacological Applications

Quinoline and pyrroloquinoline derivatives have been extensively studied for their pharmacological relevance. Some compounds have shown strong diuretic properties, indicating their potential use as hypertension remedies (Shishkina et al., 2018). Additionally, functionalized aminoquinolines derived from cyclization reactions have been evaluated for their antiplasmodial and antifungal activities, showing moderate potency against Plasmodium falciparum and promising activity against certain fungal strains (Vandekerckhove et al., 2015).

Catalytic and Chemical Behavior

The synthesis of quinoline derivatives also explores their catalytic behavior, particularly in reactions related to ethylene reactivity. For instance, complexes bearing quinoxalinyl-iminopyridines have been synthesized and examined for their catalytic activities, providing insights into their potential industrial applications (Sun et al., 2007).

Chemical Sensing and Selectivity

Quinoline derivatives have been utilized in designing chemosensors for highly selective sensing of specific ions in aqueous solutions. These sensors demonstrate unique selectivity and responsiveness, highlighting their applications in environmental monitoring and analytical chemistry (Na et al., 2014).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-11-15(21)3-2-4-16(11)23-20(27)19(26)22-14-9-12-5-6-17(25)24-8-7-13(10-14)18(12)24/h2-4,9-10H,5-8H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDMOAYJRIHWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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